molecular formula C24H20ClN5O B018824 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 404844-11-7

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Katalognummer: B018824
CAS-Nummer: 404844-11-7
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: WUGWDFMSJPJUEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWDFMSJPJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436494
Record name 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404844-11-7
Record name 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, with the CAS number 404844-11-7, is a compound of interest due to its potential as a kinase inhibitor and its applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H20_{20}ClN5_5O, with a molecular weight of 429.90 g/mol. The structure features a chloromethyl group attached to a benzamide core, which is further substituted with a pyrimidine and pyridine moiety, contributing to its biological activity.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various receptor tyrosine kinases (RTKs), particularly those involved in cancer signaling pathways. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).

Table 1: Kinase Inhibition Data

Kinase TargetInhibition (%) at 10 nM
EGFR91%
VEGFR216% - 48%
PDGFRα67% - 77%

These findings suggest that the compound may serve as a lead for developing targeted therapies against cancers driven by these pathways .

The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. This action is crucial for inhibiting cell proliferation in cancer cells.

Study on EGFR Inhibition

A study published in MDPI highlighted the synthesis and biological evaluation of several derivatives containing the benzamide fragment. The most potent compounds demonstrated over 90% inhibition against EGFR at low concentrations (10 nM), indicating their potential for therapeutic applications in treating cancers associated with EGFR mutations .

In Vivo Efficacy

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies demonstrated that administration led to significant tumor regression in xenograft models, reinforcing the potential of this compound as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Reactivity Utility : The chloromethyl group in the target compound enables diverse post-synthetic modifications, such as sulfoximine incorporation (e.g., Compound 8 in ).
  • Structural-Activity Relationship (SAR): Chlorine vs. Methyl: Replacement of chloromethyl with methyl reduces alkylation risk but may diminish kinase-binding affinity . Amino Groups: 4-Amino substituents (e.g., Compound 8h) enhance solubility and target engagement via hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of this compound?

  • Molecular Formula : C24H20ClN5O
  • Molecular Weight : 429.90 g/mol
  • IUPAC Name : 4-(Chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
  • SMILES : Cc1ccc(NC(=O)c2ccc(CCl)cc2)cc1Nc3nccc(n3)c4cccnc4
  • InChI Key : InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
  • Storage : Store at +5°C in a dry environment to maintain stability .

Q. What synthetic routes are commonly used to prepare this compound?

  • Key Steps :

Pyrimidine Intermediate Synthesis : React 4-(pyridin-3-yl)pyrimidin-2-amine with 3-nitro-4-methylphenylamine under coupling conditions.

Benzamide Formation : Couple the intermediate with 4-(chloromethyl)benzoyl chloride using carbodiimide reagents (e.g., EDC/HOBT) in DMSO at 20°C for 20–24 hours.

Purification : Employ column chromatography (e.g., chloroform:methanol, 3:1) followed by crystallization from diethyl ether .

Q. How is the compound characterized for structural confirmation?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic protons, amide bonds, and chloromethyl groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (theoretical [M+H]<sup>+</sup> = 430.13).
  • HPLC Analysis : ≥98% purity confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

  • Methodological Approach :

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HOBT) to improve efficiency.
  • Solvent Optimization : Compare DMSO, DMF, and THF for solubility and reaction kinetics.
  • Temperature Control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics while monitoring decomposition via TLC .

Q. What mechanistic insights exist for substitution reactions at the chloromethyl group?

  • Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., piperazine derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Kinetic Studies : Use <sup>13</sup>C labeling to track reaction pathways and quantify activation parameters (ΔG‡) via Eyring plots .

Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?

  • Target Hypothesis : The pyridinylpyrimidine moiety suggests kinase inhibition potential (e.g., Bcr-Abl or EGFR).
  • Assays :

  • In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC50.
  • Cellular Uptake : Radiolabel the compound with <sup>14</sup>C and quantify intracellular accumulation in cancer cell lines .

Q. What strategies mitigate stability issues during long-term storage?

  • Degradation Pathways : Hydrolysis of the chloromethyl group to hydroxymethyl under humid conditions.
  • Stabilization Methods :

  • Lyophilization : Store as a lyophilized powder under argon.
  • Additives : Include desiccants (e.g., silica gel) in packaging to control moisture .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported molecular weights for similar analogs?

  • Cross-Validation : Compare experimental HR-MS data with theoretical values from computational tools (e.g., ChemAxon).
  • Source Critique : Prioritize peer-reviewed journals over vendor databases (e.g., avoid BenchChem) due to potential inconsistencies .

Q. What analytical techniques differentiate regioisomers during synthesis?

  • X-ray Crystallography : Resolve ambiguous NOE effects in NMR by determining crystal structures.
  • 2D NMR : Use HSQC and HMBC to assign coupling patterns between pyrimidine and pyridine rings .

Methodological Resources

  • Spectral Libraries : PubChem (CID: 404844-11-7) for reference NMR/IR data .
  • Reaction Databases : SciFinder for optimizing coupling conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.